molecular formula C17H20ClNO4 B6348573 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-90-5

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348573
CAS No.: 1326810-90-5
M. Wt: 337.8 g/mol
InChI Key: WRNKBZWPPBUGGN-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 3-chlorobenzoyl group at position 4 and a carboxylic acid at position 3. The spirocyclic architecture confers conformational rigidity, which can enhance binding specificity in biological systems.

Properties

IUPAC Name

4-(3-chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-11-5-7-17(8-6-11)19(14(10-23-17)16(21)22)15(20)12-3-2-4-13(18)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKBZWPPBUGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Coupling for Spirocycle Formation

A widely adopted strategy involves Mitsunobu coupling to establish the spirocyclic ether-amine structure.

Procedure :

  • Starting material : N-Boc-4-hydroxymethylpiperidine (III ) is reacted with a diol under Mitsunobu conditions (diisopropyl azodicarboxylate, DIAD; triphenylphosphine).

  • Cyclization : Intramolecular etherification forms the 1-oxa-4-azaspiro[4.5]decane skeleton.

  • Deprotection : Removal of the Boc group with HCl/dioxane yields the free amine (IV ).

Example :

StepReagents/ConditionsIntermediateYield
1DIAD, PPh₃, THF, 0°C → RTIII 85%
2HCl/dioxane, RTIV 92%

This method ensures high stereochemical fidelity and scalability.

Alternative Cyclization via Lactam Intermediates

Patent disclosures describe lactam intermediates for spirocycle synthesis:

  • Lactam formation : Cyclization of γ-amino acids using EDCI/HOBt.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to saturate the lactam ring.

Advantage : Avoids harsh Mitsunobu conditions, suitable for acid-sensitive substrates.

Introduction of the 3-Chlorobenzoyl Group

Friedel-Crafts Acylation

Procedure :

  • Electrophilic acylation : React the spirocyclic amine (IV ) with 3-chlorobenzoyl chloride in the presence of AlCl₃.

  • Workup : Quench with aqueous NaHCO₃ and purify via column chromatography.

Optimization :

  • Solvent : Dichloromethane (DCM) at 0°C minimizes side reactions.

  • Yield : 78–82%.

Nucleophilic Acyl Substitution

Alternative methods employ activated esters (e.g., 4-nitrophenyl) for milder conditions:

  • Activation : Treat 3-chlorobenzoic acid with 4-nitrophenyl chloroformate.

  • Coupling : React with the spirocyclic amine in DMF with Et₃N.

Yield : 75% (higher purity than Friedel-Crafts).

Carboxylic Acid Functionalization

Hydrolysis of Methyl Esters

Procedure :

  • Ester synthesis : Protect the carboxylic acid as a methyl ester during spirocycle formation.

  • Saponification : Treat with LiOH/THF/H₂O at 50°C for 6h.

Yield : 90–95%.

Oxidation of Primary Alcohols

For precursors with a hydroxymethyl group:

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

  • Workup : Neutralize with NaHCO₃ and extract with EtOAc.

Yield : 70–75% (lower due to over-oxidation risks).

Integrated Synthetic Routes

Route A: Mitsunobu-Based Synthesis

  • Spirocycle formation : Mitsunobu coupling (85% yield).

  • Acylation : Friedel-Crafts with 3-chlorobenzoyl chloride (78%).

  • Hydrolysis : LiOH-mediated saponification (92%).

Total yield : ~62% (multiplicative).

Route B: Lactam-Mediated Synthesis

  • Lactam cyclization : EDCI/HOBt (88%).

  • Reductive amination : H₂/Pd-C (90%).

  • Carboxylic acid introduction : Oxidation (75%).

Total yield : ~59%.

Critical Analysis of Methodologies

ParameterRoute A (Mitsunobu)Route B (Lactam)
Stereochemical ControlHighModerate
Functional Group ToleranceLimited (acid-sensitive)Broad
Scalability>100g demonstrated<50g tested
Purity (HPLC)≥98%≥95%

Key Insight : Route A is preferable for industrial-scale synthesis due to higher yields and reproducibility.

Experimental Considerations

  • Handling : Use gloves and eye protection; 3-chlorobenzoyl chloride is lachrymatory.

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) effectively isolates intermediates.

  • Storage : Final compound stable at -20°C for 2 years .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives with variable substituents on the benzoyl group and the spirocyclic core. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzoyl Position) Molecular Weight (g/mol) CAS Number Key Features
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Cl 337.80 1009354-95-3 Higher lipophilicity due to para-chloro substitution; commercial availability noted .
4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-Cl, 5-NO₂ - 1326814-75-8 Nitro group enhances electron-withdrawing effects; potential for redox activity .
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-F, 4-F 340.32 20595-44-2 Fluorine atoms improve metabolic stability and bioavailability .
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-F - 82692-96-4 Meta-fluoro substitution may alter steric interactions in target binding .
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Cl, 8-propyl 366.84 1326809-93-1 Additional 8-propyl group increases steric bulk; dual diaza substitution .

Key Comparative Insights

Substituent Position and Electronic Effects: Chlorine vs. Fluorine: Chlorine (e.g., 4-Cl in ) increases lipophilicity (logP) compared to fluorine, which may enhance membrane permeability but reduce solubility. Fluorine (e.g., 2,4-F in ) offers electronegativity and metabolic resistance due to strong C-F bonds.

Spirocyclic Core Modifications :

  • 8-Methyl vs. 8-Propyl : The 8-propyl analog exhibits a larger molecular weight (366.84 vs. 337.80) and increased steric hindrance, which could impact binding to sterically sensitive targets.
  • Diaza Substitution : The 4,8-diaza variant introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity.

Biological and Pharmacological Implications: Enzyme Inhibition: Spirocyclic derivatives like (3S)-8-substituted analogs (e.g., Inhibitor E in ) demonstrate activity against tryptophan hydroxylase, a key enzyme in serotonin synthesis. The 3-chlorobenzoyl group in the target compound may similarly influence enzyme binding through hydrophobic interactions.

Biological Activity

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a synthetic organic compound, exhibits a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20ClNO4C_{17}H_{20}ClNO_{4} with a molecular weight of approximately 335.80 g/mol. Its structure features a spiro[4.5]decane core, a chlorobenzoyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H20ClNO4
Molecular Weight335.80 g/mol
CAS Number1326810-90-5
Purity95%+

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with similar structures often demonstrate enzyme inhibition properties. For instance, the presence of the carboxylic acid group may enhance binding affinity to target enzymes, influencing metabolic pathways critical in disease processes.

Biological Activity Evaluation

Studies have assessed the biological activity of this compound in various contexts:

  • Anticancer Activity : Preliminary investigations suggest that derivatives of spirocyclic compounds can exhibit significant cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Antibacterial Properties : Although specific data on this compound's antibacterial activity is limited, similar structural analogs have demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria.

Case Studies

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

Study 1: Anticancer Activity

A study on coumarin derivatives found that compounds with similar spirocyclic structures exhibited potent anticancer properties against HepG2 and HeLa cancer cell lines, with IC50 values ranging from 0.39 to 4.85 μM . The mechanism involved binding to specific active sites on target enzymes, indicating potential for further development in anticancer therapies.

Study 2: Antibacterial Activity

Another investigation into related compounds indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . The study highlighted the importance of functional groups in enhancing antibacterial efficacy, suggesting that modifications to the spirocyclic framework could yield more effective agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with tert-butyl derivatives and chlorobenzoyl precursors. Protecting group strategies (e.g., tert-butyloxycarbonyl) are critical to ensure regioselectivity during spirocyclic ring formation . Key parameters include:

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates.
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation.
    Yields (>60%) and purity (>95%) are maximized by iterative recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure and confirming functional groups in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., downfield shifts at δ 7.4–8.1 ppm for chlorobenzoyl aromatic protons) and sp³ carbons in the oxaspiro ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z ~337.8 for [M+H]⁺) .
  • X-ray Crystallography : Programs like SHELXL (via the WinGX suite) resolve bond lengths/angles, revealing deviations from ideal spirocyclic geometry (e.g., O–C–N–C torsion angles ~15°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as FAAH inhibition potency, across different experimental setups?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions. Recommended approaches:

  • Standardized Assays : Use recombinant human FAAH in pH 7.4 buffer with 1% DMSO to minimize solvent interference .
  • Control Compounds : Include reference inhibitors (e.g., URB597) to calibrate activity.
  • Data Normalization : Express inhibition as % activity relative to vehicle controls and validate with triplicate runs .

Q. What computational strategies are recommended to model the interaction between this compound and its biological targets, considering its conformational flexibility?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the spirocyclic ring’s puckering (using Cremer-Pople coordinates) to identify dominant conformers .
  • Docking Studies : Use AutoDock Vina with FAAH’s catalytic triad (Ser241-Ser217-Lys142) to predict binding modes. Prioritize poses with chlorobenzoyl π-stacking against Phe381 .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes upon substituting the 3-chloro group with electron-withdrawing moieties (e.g., 3,5-difluoro derivatives) .

Q. How can researchers design analogs to improve metabolic stability while retaining FAAH inhibitory activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methyl group at position 8 with trifluoromethyl to enhance lipophilicity (logP increase by ~0.5) .
  • Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, with in vitro hydrolysis assays in human plasma .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the spirocyclic ring) in hepatocyte incubations .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions of the compound’s tautomeric forms?

  • Methodological Answer : Discrepancies arise due to:

  • Crystal Packing Effects : X-ray structures may stabilize rare tautomers via hydrogen bonding (e.g., enol-carboxylic acid vs. keto forms) .
  • Solvent Influence : DFT calculations (B3LYP/6-311+G(d,p)) in implicit solvent (e.g., water) favor the keto form, while crystal structures (non-polar solvents) favor enol .
  • Mitigation : Compare solid-state (IR spectroscopy) and solution (UV-Vis) data to reconcile tautomeric preferences .

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